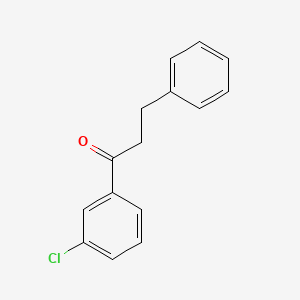

3'-Chloro-3-phenylpropiophenone

Description

Contextualization of Propiophenone (B1677668) Scaffolds in Organic Synthesis

The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a fundamental building block in organic chemistry. wikipedia.orgrsc.org Its structure serves as a versatile intermediate for the synthesis of more complex molecules. wikipedia.org Propiophenone and its derivatives are precursors in the preparation of various pharmaceuticals and other organic compounds. wikipedia.orgontosight.ainih.gov The reactivity of the ketone group and the aromatic ring allows for a wide array of chemical transformations, making it a valuable starting material for constructing diverse molecular architectures. rsc.orgresearchgate.net For instance, these scaffolds are instrumental in creating heterocyclic systems like chromones, which are themselves recognized for their pharmacological properties. researchgate.netrsc.org

Significance of Halogenation (specifically chloro-substitution) in Propiophenone Derivatives

Halogenation, the process of introducing one or more halogen atoms into a compound, is a critically important strategy in synthetic and medicinal chemistry. mt.comresearchgate.net Specifically, the incorporation of a chlorine atom can profoundly influence a molecule's physicochemical properties. nih.govyoutube.com This substitution can enhance biological activity, improve metabolic stability, and alter the molecule's interaction with biological targets. researchgate.netresearchgate.net In the context of drug discovery, substituting a hydrogen atom with chlorine can lead to significant improvements in potency and pharmacokinetic profiles. researchgate.net This "chloro-effect" is a widely used tactic by medicinal chemists to optimize lead compounds, making chloro-substituted scaffolds, including those of propiophenone, a subject of intense research interest. nih.govyoutube.comresearchgate.net

Scope and Research Focus of 3'-Chloro-3-phenylpropiophenone Investigations in Contemporary Chemistry

The specific compound, this compound, belongs to a class of chlorinated and phenylated propiophenone derivatives. While this exact naming can be ambiguous, it suggests a propiophenone core with a chloro-substitution on the primary phenyl ring (at the 3-position) and an additional phenyl group on the propane (B168953) chain.

Research in this area often focuses on isomers, such as 3'-Chloropropiophenone (B116997) and 3-Chloro-1-phenylpropan-1-one, which serve as key reagents and intermediates. For example, 3'-Chloropropiophenone is a documented reactant for the synthesis of (S)-Dapoxetine, a selective serotonin (B10506) reuptake inhibitor, and other complex molecules through reactions like asymmetric reduction and phenylation. chemicalbook.comsigmaaldrich.com Investigations have explored the influence of solvents and temperature on the yield and enantioselectivity of these synthetic transformations. chemicalbook.comsigmaaldrich.com

Another closely related isomer, 3-chloro-1-phenylpropan-1-one, can be synthesized via a Friedel-Crafts reaction between 3-chloropropionyl chloride and benzene (B151609), using aluminum trichloride (B1173362) as a catalyst. chemicalbook.com The study of these compounds provides insight into reaction mechanisms and pathways for creating functionalized molecules with potential applications in materials science and pharmacology.

Physicochemical and Spectroscopic Data of Chlorinated Propiophenone Isomers

The following table outlines key data for two important isomers related to the subject compound.

| Property | 3'-Chloropropiophenone | 3-Chloro-1-phenylpropan-1-one |

| Synonyms | m-Chloropropiophenone, 1-(3-chlorophenyl)propan-1-one | β-Chloropropiophenone, 3-Chloro-1-phenyl-1-propanone |

| CAS Number | 34841-35-5 nih.gov | 936-59-4 chemicalbook.comnist.gov |

| Molecular Formula | C₉H₉ClO nih.gov | C₉H₉ClO nist.gov |

| Molecular Weight | 168.62 g/mol sigmaaldrich.comnih.gov | 168.62 g/mol chemicalbook.comnist.gov |

| Melting Point | 45-47 °C sigmaaldrich.com | 45.9-48.7 °C chemicalbook.com |

| Boiling Point | 124 °C at 14 mmHg sigmaaldrich.com | Not specified |

| ¹H-NMR (CDCl₃) | Not detailed | δ 8.00-7.93 (m, 2H), 7.64-7.55 (m, 1H), 7.53-7.44 (m, 2H), 3.93 (t, 2H), 3.46 (t, 2H) chemicalbook.com |

| ¹³C-NMR (CDCl₃) | Not detailed | δ 196.8, 136.5, 133.7, 128.9, 128.2, 41.4, 38.8 chemicalbook.com |

| InChIKey | PQWGFUFROKIJBO-UHFFFAOYSA-N sigmaaldrich.comnih.gov | KTJRGPZVSKWRTJ-UHFFFAOYSA-N nist.govnist.gov |

Synthetic Applications of Chlorinated Propiophenones

This table highlights the role of 3'-Chloropropiophenone as a precursor in the synthesis of various chemical compounds.

| Precursor Compound | Reaction Type | Product |

| 3'-Chloropropiophenone | Bio-catalyzed Asymmetric Reduction | (S)-3-chloro-1-phenylpropanol chemicalbook.comsigmaaldrich.com |

| 3'-Chloropropiophenone | Phenylation with diphenylzinc | 1-(3-Chlorophenyl)-1-phenyl-1-propanol chemicalbook.comsigmaaldrich.comfishersci.ca |

| 3'-Chloropropiophenone | Multi-step synthesis | (S)-Dapoxetine chemicalbook.comsigmaaldrich.com |

| 3'-Chloropropiophenone | Vinylations, Alkylations, Dienylations | Various ketone derivatives chemicalbook.com |

| 3'-Chloropropiophenone | Reaction with thiazide derivatives | Thiazine derivatives with antibacterial activity chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVILMJBYSLZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476046 | |

| Record name | 3'-CHLORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388091-63-2 | |

| Record name | 3'-CHLORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 3 Phenylpropiophenone and Its Analogues

Direct Synthesis Approaches to 3'-Chloropropiophenone (B116997) Scaffolds

Direct synthesis methods offer an efficient route to the 3'-chloropropiophenone core structure. These strategies primarily include Friedel-Crafts acylation, direct halogenation of a parent propiophenone (B1677668), and the transformation of amino-substituted precursors through diazotization and subsequent chlorination.

Friedel-Crafts Acylation Strategies Utilizing Substituted Benzene (B151609) and Acyl Chlorides

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for producing 3'-chloropropiophenone. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. google.comchemicalbook.com For the synthesis of 3'-chloropropiophenone, this involves the reaction of chlorobenzene (B131634) with propionyl chloride or the reaction of benzene with 3-chloropropionyl chloride. chemicalbook.comnih.gov

The general mechanism proceeds through the formation of an acylium ion, a potent electrophile, from the reaction between the acyl chloride and the Lewis acid catalyst, commonly aluminum chloride (AlCl₃). scientificlabs.co.ukgoogle.com This acylium ion is then attacked by the aromatic ring, leading to the formation of a ketone. The reaction is generally regioselective, with the incoming acyl group directing to a specific position on the substituted benzene ring. In the case of chlorobenzene, the chlorine atom is a deactivating but ortho-, para-directing group. However, under Friedel-Crafts conditions, the meta-substituted product, 3'-chloropropiophenone, can be obtained as a significant product due to the reaction conditions. thermofisher.com

A typical laboratory-scale synthesis involves dissolving aluminum trichloride (B1173362) in a dry, inert solvent like dichloromethane (B109758) at a reduced temperature. chemicalbook.comchemicalbook.com Subsequently, 3-chloropropionyl chloride and benzene are added sequentially. chemicalbook.comrsc.org The reaction mixture is stirred for a period, followed by quenching with ice and acid. chemicalbook.comchemicalbook.com The product is then extracted and purified, often yielding a crystalline solid. chemicalbook.comchemicalbook.com

Table 1: Representative Friedel-Crafts Acylation for 3-Chloropropiophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

| Benzene | 3-Chloropropionyl chloride | AlCl₃ | Dichloromethane | Quantitative | chemicalbook.comchemicalbook.comrsc.org |

| Chlorobenzene | Propionyl chloride | AlCl₃ | Not Specified | Not Specified | thermofisher.com |

Halogenation Reactions of Parent Propiophenone Structures

The direct chlorination of propiophenone presents another synthetic avenue to 3'-chloropropiophenone. This approach involves the introduction of a chlorine atom onto the aromatic ring of the propiophenone molecule. While direct halogenation of aromatic ketones can sometimes lead to a mixture of isomers or substitution on the alkyl chain (α-chlorination), specific conditions have been developed to favor the formation of the 3'-chloro isomer. orgsyn.orgprimescholars.comnih.gov

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effect of the propionyl group, which is a meta-director. Therefore, chlorination is expected to occur at the meta-position (3'-position) of the benzene ring. thermofisher.com Patented industrial processes describe the direct chlorination of propiophenone using chlorine gas in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. thermofisher.comsigmaaldrich.comsigmaaldrich.com These methods often employ a solvent such as ethylene (B1197577) dichloride and are carried out at controlled temperatures to ensure high selectivity and yield. thermofisher.comsigmaaldrich.com

Table 2: Direct Chlorination of Propiophenone

| Reactant | Chlorinating Agent | Catalyst | Solvent | Yield | Reference |

| Propiophenone | Chlorine Gas (Cl₂) | AlCl₃ | Ethylene Dichloride | 88-90% | google.comsigmaaldrich.com |

| Propiophenone | Chlorine Gas (Cl₂) | AlCl₃ | None (solvent-free) | >90% | sigmaaldrich.com |

Diazotization and Chlorination Routes from Amino-Substituted Precursors

The Sandmeyer reaction provides a classic and reliable method for introducing a chlorine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst. ncl.res.in This multi-step process is particularly useful when direct chlorination is not feasible or gives poor yields.

For the synthesis of 3'-chloropropiophenone, the precursor would be 3'-aminopropiophenone (B72865). The synthesis of this precursor can be achieved through methods such as the nitration of propiophenone to yield m-nitropropiophenone, followed by reduction of the nitro group to an amine. thermofisher.com The 3'-aminopropiophenone is then diazotized using a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures. google.comsigmaaldrich.com The resulting diazonium salt is then treated with a solution of cuprous chloride to yield 3'-chloropropiophenone. google.comsigmaaldrich.com While effective, this route involves multiple steps and the handling of potentially unstable diazonium salts. thermofisher.com

Precursor-Based Syntheses of 3'-Chloro-3-phenylpropiophenone

These synthetic strategies involve the construction of the target molecule by modifying a pre-existing chemical structure that already contains some of the required functionalities.

Functionalization of Substituted Acetophenones and Ketones

An alternative approach to this compound involves the elaboration of a simpler ketone precursor, such as 3'-chloroacetophenone (B45991). This can be achieved through various carbon-carbon bond-forming reactions that introduce the remaining portion of the propionyl group.

One such method is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. scientificlabs.co.ukrsc.org In the context of synthesizing the target molecule's analogues, a Mannich reaction on 3'-chloroacetophenone with formaldehyde (B43269) and a secondary amine would yield a Mannich base. scientificlabs.co.uk This intermediate can then be further transformed to introduce the desired side chain.

A more direct functionalization involves the alkylation of the enolate of 3'-chloroacetophenone. However, controlling mono-alkylation and preventing side reactions can be challenging. A patent describes a process where 3'-chloropropiophenone is used as a starting material and is reduced to the corresponding alcohol, 3'-chlorophenylpropanol, using potassium borohydride (B1222165) as a reducing agent and L-prolinol as a catalyst. chemicalbook.com While this demonstrates a transformation of the ketone, it highlights the use of substituted propiophenones as key intermediates.

Grignard Reactions and Subsequent Transformations

Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds and are well-suited for the synthesis of 3'-chloropropiophenone. This method typically involves the reaction of a Grignard reagent, an organomagnesium halide, with an appropriate electrophile.

A common route involves the preparation of a Grignard reagent from a halo-substituted benzene, such as 3-chlorobromobenzene. thermofisher.com This Grignard reagent, 3-chlorophenylmagnesium bromide, can then be reacted with propanoyl chloride or propionitrile (B127096) to introduce the propionyl group. The reaction with propanoyl chloride directly yields the ketone after workup. When propionitrile is used as the electrophile, an intermediate imine is formed, which upon acidic hydrolysis, gives the desired 3'-chloropropiophenone. orgsyn.org This method has been shown to be effective, with one process reporting a yield of 92.6% when reacting ethylmagnesium bromide with 3-chlorobenzonitrile. orgsyn.org

Table 3: Grignard Reaction for 3'-Chloropropiophenone Synthesis

| Grignard Precursor | Electrophile | Solvent | Yield | Reference |

| 3-Chlorobromobenzene | Propanoyl Chloride | Not Specified | Not Specified | thermofisher.com |

| Bromoethane | 3-Chlorobenzonitrile | Tetrahydrofuran (B95107) | 92.6% | orgsyn.org |

| m-Methoxybromobenzene | Propionitrile | Tetrahydrofuran | 88.6% |

Enantioselective and Stereoselective

The synthesis of specific enantiomers of chiral molecules like this compound is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a compound often resides in a single enantiomer. This section explores advanced synthetic strategies that allow for the selective production of a desired stereoisomer.

Biocatalyzed Asymmetric Reductions of Propiophenone Derivatives

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. scranton.edu Enzymes, particularly reductases, are highly effective in the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols, which are valuable intermediates for more complex molecules. tcichemicals.com

A notable example is the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key chiral intermediate for antidepressant drugs, from 3-chloro-1-phenyl-1-propanone, a close analogue of the target compound. researchgate.net In this process, a reductase enzyme from the yeast Saccharomyces cerevisiae, YOL151W, was identified as being highly active and selective. researchgate.net The reaction, which utilizes a glucose dehydrogenase coupling system for NADPH regeneration, achieves a complete conversion of the substrate to the (S)-alcohol with an exceptional enantiomeric excess (ee) of 100%. researchgate.net The optimal conditions for this enzymatic reduction were found to be a pH of 7.5-8.0 and a temperature of 40°C. researchgate.net The high degree of stereoselectivity is attributed to the specific binding of the substrate and the NADPH cofactor within the active site of the enzyme. researchgate.net

The use of biocatalysts in this manner represents a practical and efficient approach for the synthesis of chiral building blocks. mdpi.com These enzymatic methods often display broad substrate scope, allowing for the preparation of a series of structurally related chiral compounds. scranton.edu

Table 1: Biocatalyzed Asymmetric Reduction of a Propiophenone Analogue

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Key Reaction Conditions |

|---|

Ligand-Mediated Phenylation Reactions for Chiral Centers

The creation of chiral centers through carbon-carbon bond formation is a fundamental challenge in organic synthesis. Transition-metal catalysis, guided by chiral ligands, provides an elegant solution for achieving high enantioselectivity in such transformations. nih.gov Chiral phosphine (B1218219) ligands, in particular, have been instrumental in a wide array of asymmetric reactions due to their strong coordination to metal centers and their tunable electronic and steric properties. nih.gov

These ligands are broadly categorized as either having backbone chirality or being P-chirogenic, where the phosphorus atom itself is the stereogenic center. tcichemicals.com The design and synthesis of these ligands have been significantly advanced through methods like the use of phosphine-borane intermediates, leading to the development of highly effective ligands such as BisP, MiniPHOS, and QuinoxP. researchgate.net

While the direct asymmetric phenylation of an enolate to produce this compound is a complex transformation, the principles are well-established in related reactions like the asymmetric alkylation of ketone enolates. nih.gov In these reactions, a chiral ligand coordinates to a metal catalyst (e.g., Palladium, Rhodium), creating a chiral environment that directs the approach of the electrophile to one face of the enolate, resulting in the preferential formation of one enantiomer. mdpi.comnih.gov The success of these reactions is highly dependent on the careful selection of the metal, ligand, solvent, and other reaction parameters. mdpi.comucc.ie

The development of P-chirogenic phosphine ligands has been particularly impactful, with ligands like DIPAMP being used in industrial processes for the synthesis of chiral compounds like L-DOPA. tcichemicals.com The effectiveness of these ligands stems from their ability to create a rigid and well-defined chiral pocket around the metal center, leading to high levels of asymmetric induction. nih.gov

Table 2: Examples of Chiral Phosphine Ligands Used in Asymmetric Catalysis

| Ligand Name | Abbreviation | Chirality Type | Typical Applications |

|---|---|---|---|

| (R,R)-1,2-Bis((S,S)-2,5-diethylphospholano)benzene | Et-DuPhos | Backbone | Asymmetric Hydrogenation |

| (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane | (S,S)-t-Bu-BisP* | P-Chirogenic | Asymmetric Hydrogenation researchgate.net |

| (1R,2R)-1,2-Bis(2,5-dimethylphospholano)benzene | Me-DuPhos | Backbone | Asymmetric Hydrogenation |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Axial (Backbone) | Asymmetric Hydrogenation, Isomerization researchgate.net |

Green Chemistry Principles and Atom Economy in Propiophenone Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. nih.gov Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. primescholars.com Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. scranton.edu

The traditional synthesis of propiophenone often involves the Friedel-Crafts acylation of benzene with propanoyl chloride or propionic anhydride. wikipedia.orgrxsolgroup.com This method, while effective, typically requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, which generates a significant amount of waste during workup, leading to a low atom economy.

An alternative commercial process is the high-temperature ketonization of benzoic acid and propionic acid over a metal oxide catalyst. wikipedia.org This reaction produces the desired propiophenone along with carbon dioxide and water as the only byproducts. While this represents an improvement in atom economy over the Friedel-Crafts reaction, it can still produce unwanted side products. google.com A vapor-phase cross-decarboxylation process has been developed to synthesize propiophenone from benzoic acid and propionic acid, with efforts made to suppress the formation of byproducts like isobutyrophenone (B147066) by introducing water or a secondary alcohol to the feed stream. google.comepo.org

More recent developments have focused on "one-pot" synthesis methods that simplify reaction steps and reduce costs. One such method involves the reaction of propylbenzene (B89791) with an organic acid, iodine, and tert-butyl hydroperoxide to directly form the propiophenone compound, streamlining the process. google.com

The atom economy of a reaction can be calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Analyzing different synthetic routes to propiophenone highlights the principles of green chemistry in practice:

Table 3: Atom Economy Comparison of Propiophenone Synthesis Methods

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy | Green Chemistry Considerations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene + Propanoyl Chloride | Propiophenone | HCl | 59.3% | Generates corrosive HCl and requires stoichiometric Lewis acid, leading to significant waste. |

| Ketonization | Benzoic Acid + Propionic Acid | Propiophenone | CO₂ + H₂O | 68.4% | Higher atom economy and avoids halogenated reagents. High temperatures required. wikipedia.org |

This comparison demonstrates how the choice of synthetic route can significantly impact the environmental footprint of a chemical process. The ketonization reaction is considerably more atom-economical than the classical Friedel-Crafts acylation. wikipedia.org The ongoing development of catalytic and one-pot methods continues to advance the goals of green chemistry in the synthesis of important chemical intermediates like propiophenone. google.com

Chemical Reactivity and Transformation Studies of 3 Chloro 3 Phenylpropiophenone

Oxidative and Reductive Transformations of the Carbonyl and Aromatic Moieties

The carbonyl group is the most prominent site for redox transformations, allowing for its conversion into alcohol or potentially carboxylic acid functionalities.

The ketone group of 3'-Chloro-3-phenylpropiophenone can be readily reduced to the corresponding secondary alcohol, 3-chloro-1-(3-chlorophenyl)-1-phenylpropan-1-ol. This transformation is typically achieved using common hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or lithium aluminum hydride (LiAlH₄) in an ether-based solvent such as tetrahydrofuran (B95107) (THF) are effective for this purpose.

For stereoselective reductions, chiral catalysts can be employed. Asymmetric reduction of similar propiophenones, such as 3-chloropropiophenone, has been accomplished using borane (B79455) in the presence of an optically active oxazaborolidine catalyst, yielding the corresponding alcohol with high enantiomeric excess. googleapis.com This suggests that a similar strategy could be applied to achieve enantiomerically enriched (R)- or (S)-3-chloro-1-(3-chlorophenyl)-1-phenylpropan-1-ol.

Table 1: Reagents for Ketone Reduction

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol | 3-chloro-1-(3-chlorophenyl)-1-phenylpropan-1-ol | Racemic |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 3-chloro-1-(3-chlorophenyl)-1-phenylpropan-1-ol | Racemic |

| Borane (BH₃) with Chiral Oxazaborolidine | Tetrahydrofuran (THF) | (R)- or (S)-3-chloro-1-(3-chlorophenyl)-1-phenylpropan-1-ol | Enantioselective |

The oxidation of the propiophenone (B1677668) structure can proceed via different pathways depending on the reagents and conditions. Direct oxidation of the ketone to a carboxylic acid is a harsh process that typically involves cleavage of the carbon-carbon bond adjacent to the carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions could potentially cleave the molecule to yield benzoic acid and 3-chlorobenzoic acid.

A more controlled, albeit indirect, route to a carboxylic acid derivative would first involve the reduction of the ketone to the alcohol, as described in section 3.1.1. The resulting 3-chloro-1-(3-chlorophenyl)-1-phenylpropan-1-ol could then be oxidized. However, typical oxidation of a secondary alcohol would regenerate the ketone. Cleavage to form carboxylic acids would still require aggressive oxidizing conditions.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two distinct aromatic rings in this compound exhibit different reactivities toward substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. pdx.edu The reactivity of the benzene (B151609) ring is influenced by the attached groups. vaia.com

The Phenyl Ring: This ring is directly attached to the carbonyl group. The acyl group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position.

The 3-Chlorophenyl Ring: This ring is substituted with a chlorine atom and an alkyl chain. The chlorine atom is an electron-withdrawing group (deactivating) but directs incoming electrophiles to the ortho and para positions. The alkyl chain is a weak electron-donating group (activating) and also an ortho, para-director. The combined effects make this ring more reactive than the other, with substitution favored at positions 2, 4, and 6 relative to the propyl chain.

Nucleophilic Aromatic Substitution (SNAr): This reaction typically requires an aromatic ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halogen). pdx.edunih.gov In this compound, the 3-chlorophenyl ring is a candidate for SNAr at the carbon bearing the chlorine. While the ketone functionality provides some electron-withdrawing character, the reaction would likely require a very strong nucleophile and potentially harsh conditions, as the ring is not as strongly activated as a nitro-substituted arene. nih.govresearchgate.net

Table 2: Predicted Aromatic Substitution Patterns

| Ring | Reaction Type | Reactivity | Predicted Positions of Substitution |

|---|---|---|---|

| Phenyl (attached to C=O) | Electrophilic | Deactivated | Meta |

| 3-Chlorophenyl | Electrophilic | Deactivated (but less so than the other ring) | Ortho, Para (to the alkyl chain) |

| 3-Chlorophenyl | Nucleophilic | Slightly Activated | Position 3 (replacement of Cl) |

Cross-Coupling and Arylation Reactions Involving the Halogen Moiety

The carbon-chlorine bond on the 3-chlorophenyl ring serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.gov Specifically, the α-arylation of ketones and esters with chloroarenes has been well-developed. berkeley.edu In this context, this compound can act as the aryl halide component. The reaction would involve coupling its 3-chlorophenyl group with the enolate of another ketone or ester, catalyzed by a palladium complex. Typical catalysts for such transformations involving less reactive chloroarenes include palladium precursors like Pd(dba)₂ combined with bulky, electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃ or Q-phos. berkeley.edu This reaction would yield a more complex molecule where the 3-position of the phenyl ring is connected to the α-carbon of the coupling partner.

Rhodium complexes can also facilitate transformations involving the C-Cl bond. nih.govacs.org Mechanistic studies on the reaction of rhodium(I) complexes with chloroarenes provide insight into the potential reactivity of this compound. nih.gov A catalytic cycle can be initiated by the oxidative addition of the C-Cl bond to a Rh(I) center, such as RhPh{κ³-P,O,P-[xant(PⁱPr₂)₂]}, to form a six-coordinate rhodium(III) species. acs.orgnih.gov The kinetics of this step are generally controlled by the C-Cl bond dissociation energy. nih.govacs.org Following this activation, the rhodium(III) intermediate can undergo C-C reductive elimination, coupling the original aryl group on the rhodium with the newly added chlorophenyl group from the propiophenone. nih.gov This process demonstrates a pathway for direct arylation, where the C-Cl bond is transformed into a new C-C bond, illustrating the utility of rhodium catalysis in activating aryl chlorides for complex molecule synthesis. nih.govacs.orgnih.gov

Hydrogen Transfer Chemistry and Alkylation of Propiophenone Systems

The propiophenone scaffold is a valuable structural motif in organic synthesis and is amenable to a variety of chemical transformations. Two significant areas of study involve the reduction of its ketone functionality and the functionalization of its alkyl chain. These transformations, specifically catalytic hydrogen transfer and alkylation, allow for the generation of a diverse array of more complex molecules.

Catalytic Hydrogen Transfer Approaches for Ketones

Catalytic transfer hydrogenation (CTH) represents a powerful and widely utilized method for the reduction of ketones to their corresponding secondary alcohols. webofproceedings.orgdiva-portal.org This approach is often favored for its operational simplicity and milder conditions compared to classical hydrogenation with high-pressure H₂ gas. nih.gov The process involves the use of a hydrogen donor molecule, most commonly isopropanol (B130326), and a transition metal catalyst that facilitates the transfer of hydrogen from the donor to the ketone substrate. diva-portal.orgmdpi.com

Ruthenium (Ru) and Iridium (Ir) complexes are among the most efficient and extensively studied catalysts for this transformation. webofproceedings.orgdiva-portal.orgnih.gov Ruthenium catalysts, such as those derived from [(p-cymene)RuCl₂]₂, often require a ligand and a base to achieve high catalytic activity. webofproceedings.org The ligand, which can be a functionalized species like 2,2′-bibenzimidazole, plays a critical role in the catalyst's performance. webofproceedings.org The reaction is typically conducted in isopropanol, which serves as both the solvent and the hydrogen source, at elevated temperatures. webofproceedings.org

The generally accepted mechanism for transition metal-catalyzed transfer hydrogenation is the "hydridic route" or inner-sphere mechanism. mdpi.comnih.gov This pathway involves several key steps:

Reaction between the catalyst precursor and the alcohol (e.g., isopropanol) in the presence of a base to form a metal-alkoxide species. webofproceedings.orgmdpi.com

Intramolecular β-hydride elimination from the coordinated alkoxide, which generates a metal-hydride intermediate and a molecule of acetone. webofproceedings.orgmdpi.com

The ketone substrate coordinates to the metal-hydride complex. mdpi.com

Insertion of the ketone's carbonyl group into the metal-hydride bond forms a new metal-alkoxide intermediate corresponding to the reduced substrate. mdpi.com

Protonolysis by another molecule of isopropanol releases the final alcohol product and regenerates the active catalytic species, thus closing the catalytic cycle. mdpi.com

The efficiency of these catalytic systems has been demonstrated for a wide range of ketones, including simple aryl alkyl ketones like acetophenone (B1666503) and propiophenone, as well as those bearing various substituents. mdpi.comresearchgate.net The electronic properties of substituents on the aromatic ring of the ketone can influence the reaction rate. researchgate.net Electron-withdrawing groups tend to increase the reactivity of the carbonyl carbon, facilitating hydrogenation, while electron-donating groups can have the opposite effect. researchgate.net

Table 1: Examples of Catalytic Transfer Hydrogenation of Ketones

This table summarizes the performance of various ruthenium-based catalysts in the transfer hydrogenation of different ketone substrates.

| Catalyst System | Substrate | H-Donor | Base | Product | Yield/Conversion | Reference |

| [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | Acetophenone | 2-Propanol | Cs₂CO₃ | 1-Phenylethanol | 95% Yield | webofproceedings.org |

| [RuCl₂(PPh₂(OEt))(Ph-pybox)] | Acetophenone | 2-Propanol | KOtBu | (S)-1-Phenylethanol | ~90% Conversion | mdpi.com |

| [RuCl₂(PPh₂(OEt))(Ph-pybox)] | Propiophenone | 2-Propanol | KOtBu | (S)-1-Phenyl-1-propanol | ~90% Conversion | mdpi.com |

| [Ru(η⁶-p-cymene)(L)Cl₂] (L=Schiff base) | Methyl-substituted Acetophenones | 2-Propanol | NaOH | Corresponding Alcohols | Good Yields | researchgate.net |

| Pd@SiO₂ | Propiophenone | NaBH₄ / H₂O | - | 1-Phenyl-1-propanol | >99% Conversion | rsc.org |

Methylation and Alkylation of the Propiophenone Backbone

The propiophenone backbone can be functionalized at the α-position (the carbon atom adjacent to the carbonyl group) through alkylation reactions. pressbooks.pub This class of reactions is fundamental for forming new carbon-carbon bonds and building more complex molecular structures from a simpler ketone precursor. fiveable.me The core of this transformation involves the generation of a nucleophilic enolate ion from the ketone, which then reacts with an electrophilic alkylating agent, typically an alkyl halide. fiveable.melibretexts.org

The process generally follows these steps:

Enolate Formation: The ketone is treated with a strong base to remove an α-hydrogen, creating a resonance-stabilized enolate ion. pressbooks.publibretexts.org The choice of base is crucial. For complete and irreversible enolate formation, very strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used. libretexts.org Weaker bases, such as sodium ethoxide, can also be used, particularly if the α-hydrogens are sufficiently acidic, as in β-dicarbonyl compounds. pressbooks.pubmasterorganicchemistry.com

Nucleophilic Attack (Alkylation): The enolate ion acts as a nucleophile and attacks the alkyl halide in a classic SN2 reaction, displacing the halide and forming a new C-C bond at the α-position. pressbooks.publibretexts.org

This reaction is subject to the typical constraints of SN2 reactions. Therefore, primary and methyl halides are the best electrophiles. pressbooks.pub Secondary halides react less efficiently, and tertiary halides are unsuitable as they lead primarily to elimination byproducts. libretexts.org

A notable application of this chemistry is the α-methylation of ketones using methanol (B129727) as a C1 source, which is considered an environmentally benign approach. researchgate.net For instance, the α-methylation of propiophenone has been achieved using a heterogeneous nickel-based catalyst (Ni/SiO₂-Al₂O₃) with methanol, yielding 2-phenyl-2-butanone in high yield. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the catalyst temporarily oxidizing the alcohol (methanol) to an aldehyde (formaldehyde), which then participates in the reaction, followed by a reduction step that regenerates the catalyst and yields the final product. researchgate.net

Table 2: Examples of Alkylation Reactions of Propiophenone and Related Ketones

This table provides examples of conditions used for the α-alkylation of propiophenone and other ketones, illustrating the variety of applicable methods.

| Substrate | Base | Alkylating Agent | Catalyst | Product | Yield | Reference |

| Propiophenone | K₃PO₄ | Methanol | Ni/SiO₂-Al₂O₃ | 2-Phenyl-2-butanone | 95% | researchgate.net |

| Diethyl malonate | Sodium ethoxide | Alkyl halide | - | α-Substituted malonic ester | - | pressbooks.pub |

| 2-Methylcyclohexanone | LDA | Benzyl halide | - | 2-Benzyl-2-methylcyclohexanone | - | masterorganicchemistry.com |

| Acetoacetic ester | Sodium ethoxide | Alkyl halide | - | α-Alkylacetoacetic ester | - | libretexts.org |

Mechanistic Investigations into 3 Chloro 3 Phenylpropiophenone Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of chiral molecules like 3'-Chloro-3-phenylpropiophenone often involves complex reaction mechanisms where subtle changes in reaction conditions can dramatically influence the product's yield and stereochemistry. Elucidating these mechanisms is key to optimizing synthetic routes.

Solvents and temperature are critical parameters in controlling the stereochemical outcome of synthetic transformations. Solvents do more than just dissolve reactants; they can participate in the reaction mechanism by stabilizing transition states and intermediates. The polarity, viscosity, and coordinating ability of a solvent can influence reaction rates and selectivity. For instance, in asymmetric synthesis, the solvent can affect the conformational equilibrium of the catalyst-substrate complex, thereby altering the enantiomeric excess (ee) of the product.

Temperature plays a crucial role in enantioselectivity, with lower temperatures generally favoring higher selectivity. researchgate.net This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy. However, unusual temperature effects have been observed where higher enantioselectivity is achieved at elevated temperatures, suggesting a change in the rate-determining step or the involvement of different catalytic species at different temperatures. rsc.org The choice of solvent can also lead to intriguing temperature-dependent selectivity, where an equilibrium between different solute-solvent clusters, which act as the reactive species, can invert the preferred stereochemical outcome. rsc.org

Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Representative Asymmetric Addition Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Diethyl Ether | -78 | 90 | 95 |

| 2 | Diethyl Ether | -10 | 85 | 60 |

| 3 | Diethyl Ether/Hexane (1:1) | -78 | 70 | 80 |

Note: Data is illustrative and based on general observations in asymmetric synthesis of chiral ketones.

Catalysts and their associated ligands are at the heart of modern selective organic synthesis. In the context of producing specific enantiomers of compounds like this compound, chiral catalysts are indispensable. These catalysts create a chiral environment that differentiates between the transition states leading to the two possible enantiomers. The ligand, a molecule that binds to the central metal atom of a catalyst, is often the source of this chirality.

The structure of the ligand is paramount; its steric and electronic properties dictate the catalyst's activity and selectivity. enamine.net For example, bulky ligands can create a well-defined chiral pocket that forces the substrate to approach in a specific orientation. The electronic properties of the ligand can modulate the Lewis acidity of the metal center, influencing its reactivity. chinesechemsoc.org In some cases, the ligand does not just create a passive chiral environment but actively participates in the reaction mechanism through "metal-ligand cooperation," where the ligand undergoes structural changes during the catalytic cycle. mdpi.com The development of new ligands, such as N-heterocyclic carbenes (NHCs) and various phosphine-based ligands, has been instrumental in advancing the field of asymmetric catalysis. enamine.netrsc.org

Table 2: Influence of Different Ligands on a Palladium-Catalyzed Asymmetric Reaction

| Entry | Catalyst Precursor | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | (R)-BINAP | 95 | 92 |

| 2 | Pd₂(dba)₃ | (S)-Phos | 98 | 97 |

| 3 | PdCl₂(CH₃CN)₂ | (R,R)-Taniaphos | 91 | 88 |

Note: This table represents typical results for palladium-catalyzed asymmetric reactions and is for illustrative purposes. BINAP, Phos, Taniaphos, and Josiphos are classes of chiral phosphine (B1218219) ligands.

Photophysical and Photochemical Mechanisms of Propiophenone (B1677668) Derivatives

Propiophenone and its derivatives are classic subjects in the study of photochemistry. Upon absorption of ultraviolet light, these molecules are promoted to an excited electronic state, from which they can undergo a variety of physical and chemical processes.

Upon photoexcitation, propiophenone derivatives typically form a singlet excited state which can then undergo intersystem crossing to a more stable triplet state. cdnsciencepub.com A key deactivation pathway for the triplet state of β-phenylpropiophenones is an intramolecular quenching process. This is widely believed to involve an interaction between the excited carbonyl group and the β-phenyl ring. cdnsciencepub.com

The three-dimensional structure of a molecule plays a vital role in its reactivity. For flexible molecules like this compound, multiple conformations exist due to rotation around single bonds. These different conformations can have distinct energies and geometries, and their relative populations can significantly impact photoreactivity. mdpi.com

For intramolecular reactions, such as the charge transfer deactivation or hydrogen abstraction pathways, a specific conformation that brings the reactive centers into proximity is often required. For instance, the efficiency of the intramolecular charge transfer in β-phenylpropiophenones is strongly influenced by conformations that allow for the close approach of the β-phenyl ring to the carbonyl group. cdnsciencepub.com Computational studies can be employed to determine the stable conformations and the energy barriers for interconversion between them. These theoretical insights, combined with experimental observations, provide a detailed picture of how conformational dynamics govern the photochemical fate of the excited molecule. mdpi.com

The Norrish Type II reaction is a characteristic photochemical process for ketones and aldehydes that possess an accessible γ-hydrogen atom. wikipedia.orgedurev.in The reaction is initiated by the intramolecular abstraction of this γ-hydrogen by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state to form a 1,4-biradical intermediate. chemistnotes.comyoutube.com

This biradical is a key intermediate that can subsequently follow two main pathways:

Cleavage (β-scission): The bond between the α- and β-carbon atoms breaks, resulting in the formation of an enol and an alkene. The enol will then tautomerize to the corresponding ketone or aldehyde. chemistnotes.com

Cyclization: Intramolecular combination of the two radical centers can occur, leading to the formation of a cyclobutanol derivative. This is also known as the Norrish-Yang reaction. wikipedia.orgchemistnotes.com

The competition between these two pathways is influenced by the substitution pattern on the molecule and the conformation of the 1,4-biradical. youtube.comyoutube.com For a molecule like this compound, which contains γ-hydrogens on the phenylpropyl chain, the Norrish Type II reaction represents a plausible and important photochemical pathway.

Table 3: Potential Products of the Norrish Type II Reaction for a Generic Substituted Propiophenone

| Pathway | Product Type 1 | Product Type 2 |

|---|---|---|

| Cleavage | Substituted Alkene | Enol of Acetophenone (B1666503) |

| Cyclization | Substituted Cyclobutanol | |

Note: The specific structures of the products would depend on the exact substitution pattern of the propiophenone derivative.

Organometallic Reaction Mechanisms Involving C-Cl Bonds

The activation of carbon-chlorine (C-Cl) bonds by transition metal complexes is a cornerstone of modern synthetic organic chemistry, enabling a vast array of cross-coupling reactions. For a molecule like this compound, the aryl chloride moiety represents a key site for functionalization. Organometallic mechanisms involving the C-Cl bond typically proceed through a catalytic cycle, with the two most fundamental steps being oxidative addition and reductive elimination. wikipedia.orgwikipedia.org These processes allow for the cleavage of the inert C-Cl bond and the subsequent formation of new carbon-carbon or carbon-heteroatom bonds under the mediation of a metal catalyst, commonly based on palladium, rhodium, or nickel. wikipedia.orgresearchgate.netresearchgate.net

Detailed Studies of Oxidative Addition Pathways and Intermediates

Oxidative addition is the initial, and often rate-determining, step in catalytic cycles involving aryl chlorides. uwindsor.ca In this process, a low-valent metal complex, typically with a d8 or d10 electron configuration, inserts into the C-Cl bond. This reaction increases the formal oxidation state and the coordination number of the metal center by two. wikipedia.org For instance, a Palladium(0) complex would be oxidized to a Palladium(II) species.

Several mechanistic pathways for oxidative addition have been identified:

Concerted Mechanism: This is a common pathway for non-polar or moderately polar bonds, including aryl chlorides. libretexts.org The metal center interacts with the C-Cl bond through a three-centered transition state, leading to the simultaneous cleavage of the C-Cl bond and formation of new metal-carbon and metal-chlorine bonds. youtube.com This process typically results in a cis-addition of the aryl and chloride fragments to the metal center. Computational studies suggest that the reaction may proceed via the formation of an initial η²-arene π-complex between the metal and the aryl chloride before the C-Cl bond cleavage occurs. libretexts.org

SN2-Type Mechanism: This stepwise pathway is more common for polarized bonds like alkyl halides. libretexts.org The nucleophilic metal center attacks the carbon atom, leading to the displacement of the chloride ion in a manner analogous to a classical SN2 reaction. This mechanism results in an inversion of stereochemistry at the carbon center. libretexts.org

Radical Mechanisms: Although less common for aryl chlorides in palladium catalysis, radical pathways can also occur, sometimes involving single-electron transfer (SET) steps.

The choice of ligand on the metal center is critical for activating the relatively inert C-Cl bond. Bulky, electron-donating ligands, such as trialkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the metal, making it more nucleophilic and promoting the oxidative addition step. uwindsor.calibretexts.orgnih.gov Kinetic studies have supported a mechanism where a monoligated metal species, formed by the dissociation of a ligand from the precatalyst, is the active species that undergoes oxidative addition. uwindsor.ca

| Substituent (X) in p-ClC₆H₄X | Relative Overall Barrier (kcal/mol) |

|---|---|

| -NO₂ | 0.0 |

| -CN | +1.1 |

| -CHO | +1.8 |

| -H | +4.5 |

| -CH₃ | +5.1 |

| -OCH₃ | +5.4 |

| -NH₂ | +6.2 |

Kinetics and Thermodynamics of Reductive Elimination in Metal Complexes

Reductive elimination is the final, product-forming step in a cross-coupling cycle and is the microscopic reverse of oxidative addition. wikipedia.org In this step, two ligands from the metal coordination sphere, for example, an aryl group and another carbon-based group, couple to form a new covalent bond, while the metal center's oxidation state and coordination number decrease by two. umb.edu A critical geometric requirement for concerted reductive elimination is that the two groups being eliminated must be positioned cis to one another on the metal complex. ilpi.com

The thermodynamics of reductive elimination are generally favorable, particularly for the formation of strong C-C and C-H bonds. ilpi.com The reaction is driven by the formation of a stable organic product and the regeneration of the catalytically active low-valent metal species. The rate of reductive elimination is influenced by several factors:

Nature of the Metal: First-row transition metals often undergo reductive elimination more readily than their second and third-row counterparts due to differences in metal-ligand bond strengths. wikipedia.org

Ligand Effects: The electronic and steric properties of the ancillary ligands play a significant role. Bulky ligands can promote reductive elimination by creating steric crowding around the metal center, which is relieved as the product is formed.

Coupling Partners: The nature of the groups undergoing coupling affects the reaction kinetics. Studies on rhodium complexes have shown that the C(sp³)–C(sp²) coupling to form benzylbenzene is kinetically faster than the C(sp²)–C(sp²) coupling that forms biphenyl. researchgate.netnih.gov This is attributed to a lower energetic requirement for the pre-organization of the transition state for the C(sp³)–C(sp²) bond formation, despite more demanding orientation requirements. researchgate.net

In some systems, the reductive elimination step can be slow and may require ligand dissociation from the metal complex to proceed efficiently. This creates a lower-coordinate, more reactive intermediate that can more easily adopt the necessary geometry for elimination. umb.eduilpi.com

| Reaction | Product Formed | Rate Constant (k) at 298 K (s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

|---|---|---|---|---|

| [Rh(Ph)₂(POP)]BF₄ → Ph-Ph | Biphenyl | 1.2 x 10⁻⁵ | 23.5 | -5.2 |

| [Rh(Ph)(CH₂Ph)(POP)]BF₄ → Ph-CH₂Ph | Benzylbenzene | 4.1 x 10⁻⁴ | 20.1 | -8.1 |

Characterization of Reaction Intermediates and Transition State Analysis

Understanding the intricate details of the reaction mechanisms described above relies heavily on the characterization of fleeting intermediates and the analysis of transition states. A combination of experimental and computational techniques is employed to build a comprehensive picture of the catalytic cycle. wikipedia.org

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under varying concentrations of reactants, catalysts, and ligands helps to establish the rate law for the reaction. This information provides crucial insights into the composition of the species involved in the rate-determining step. For example, kinetic evidence was vital in demonstrating that monoligated palladium complexes are the active species in the oxidative addition of aryl chlorides. uwindsor.ca

Spectroscopic Characterization: When reaction intermediates are sufficiently stable, they can be observed and characterized directly. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In some cases, stable analogues of proposed intermediates can be synthesized and fully characterized using techniques like X-ray crystallography, providing a structural snapshot of a key species in the catalytic cycle. researchgate.netresearchgate.net

Isotope Effect Studies: The use of isotopically labeled substrates (e.g., using deuterium) can help elucidate bond-breaking and bond-forming steps in the mechanism. Kinetic Isotope Effects (KIEs) provide quantitative information about the transition state structure of specific elementary steps. researchgate.net

Computational Analysis:

Density Functional Theory (DFT): Computational chemistry, particularly DFT, has become an indispensable tool for mechanistic investigation. researchgate.net It allows for the mapping of the entire potential energy surface of a reaction. Researchers can calculate the energies of reactants, intermediates, transition states, and products, providing a detailed reaction profile. uwindsor.caresearchgate.net These calculations help to determine activation barriers for different steps, corroborate experimentally observed trends, and predict the viability of proposed mechanistic pathways. For instance, DFT has been used to model the transition state for the oxidative addition of aryl chlorides, clarifying the role of ligands and the electronic effects of substituents on the aryl ring. uwindsor.caresearchgate.net

Through the synergistic application of these methods, a detailed, molecular-level understanding of the activation of C-Cl bonds and the subsequent bond-forming events is achieved, enabling the rational design of more efficient and selective catalysts.

Derivatives and Analogues of 3 Chloro 3 Phenylpropiophenone: Structure Activity Relationships

Design and Synthesis of Novel Propiophenone (B1677668) Derivatives

The rational design of new propiophenone derivatives involves modifying the core structure of 3'-Chloro-3-phenylpropiophenone to modulate its electronic and steric properties. Synthetic strategies focus on three primary areas: substitution on the aromatic rings, modification of the aliphatic backbone, and the incorporation of the propiophenone moiety into heterocyclic systems.

The introduction of substituents onto the aromatic rings of the propiophenone skeleton is a fundamental strategy for altering molecular properties. The nature and position of these substituents can profoundly impact the electron density of the aromatic system, thereby influencing the molecule's reactivity and potential biological activity. stpeters.co.inyoutube.com The effects are generally categorized as either activating or deactivating, which corresponds to their ability to donate or withdraw electrons from the ring.

Fluoro (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which deactivates the aromatic ring toward electrophilic substitution. jscimedcentral.com However, it can also donate electrons through resonance. The incorporation of fluorine can enhance metabolic stability and lipophilicity, properties that are often desirable in medicinal chemistry. researchgate.netsci-hub.stnih.gov In the synthesis of chalcones, which are structurally related to propiophenones, fluorine substitution has been shown to improve certain biological activities. researchgate.net

Methoxy (B1213986) (-OCH₃): The methoxy group is a strong activating group. While the oxygen atom is electron-withdrawing inductively, its primary influence is its ability to donate a lone pair of electrons into the aromatic ring via resonance. stpeters.co.in This increases the ring's nucleophilicity, making it more reactive. The synthesis of various methoxy-substituted heterocyclic compounds has been explored to assess their biological potential. nih.govmdpi.commdpi.comnih.gov In the synthesis of fluoro- and methoxy-substituted chalcones, it was found that under certain conditions, a methoxy group from the solvent (methanol) could displace a fluorine atom on the aromatic ring through a nucleophilic aromatic substitution (SNAr) reaction. acgpubs.org

Methyl (-CH₃): Alkyl groups like methyl are weakly activating. They donate electron density to the aromatic ring through an inductive effect, thereby stabilizing the carbocation intermediate formed during electrophilic substitution. stpeters.co.in

Cyano (-CN): The cyano group is a strong deactivating group. It withdraws electrons from the aromatic ring through both inductive and resonance effects. stpeters.co.in The introduction of a cyano group significantly increases the reactivity of adjacent triple bonds towards nucleophiles. researchgate.net The synthesis of cyano-substituted heterocycles, such as pyrroles and pyridones, has been a strategy to develop compounds with potential biological applications. nih.govnih.govfrontiersin.org

The following table summarizes the general effects of these substituents on an aromatic ring in the context of electrophilic aromatic substitution.

| Substituent | Formula | Electronic Effect | Ring Activity | Directing Effect |

| Fluoro | -F | Inductively Withdrawing, Resonance Donating | Weakly Deactivating | Ortho, Para |

| Methoxy | -OCH₃ | Inductively Withdrawing, Resonance Donating | Strongly Activating | Ortho, Para |

| Methyl | -CH₃ | Inductively Donating | Weakly Activating | Ortho, Para |

| Cyano | -CN | Inductively & Resonance Withdrawing | Strongly Deactivating | Meta |

Alterations to the three-carbon aliphatic chain of the propiophenone structure offer another avenue for creating structural diversity. Reactions can target the α-carbon (the carbon adjacent to the carbonyl group) or the β-carbon. Such modifications can introduce new functional groups or create chiral centers, leading to stereoisomers with potentially different biological activities. nih.gov

A key area of research is the development of enantioselective reactions that modify the aliphatic chain. For instance, the catalytic enantioselective α-oxytosylation of propiophenone has been achieved using chiral hypervalent iodine reagents. cardiff.ac.uk This reaction introduces a tosylate group at the α-position, creating a chiral center. The ability to control the stereochemistry at this position is significant, as the spatial arrangement of atoms can be critical for molecular interactions. cardiff.ac.uknih.gov While initial studies have reported low to moderate enantioselectivities, they represent a foundational step in the organocatalytic functionalization of the propiophenone side chain. cardiff.ac.uk The synthesis of chiral monomers, for example in the field of polythiophenes, often involves appending a chiral moiety to a side chain, which can then influence the polymer's properties. mdpi.com

Propiophenones and other aryl ketones serve as valuable starting materials for the synthesis of a wide range of heterocyclic compounds. The ketone's carbonyl group is a key reactive site for cyclization reactions.

One common strategy involves the reaction of chalcones, which can be derived from propiophenones, with reagents like hydroxylamine to form isoxazoles. Isoxazole derivatives are known to possess a variety of biological activities, and their synthesis from ketone precursors is a well-established route in medicinal chemistry. wisdomlib.orgindexcopernicus.commdpi.comnih.gov For example, novel isoxazoles have been synthesized from acetophenone (B1666503) derivatives, demonstrating the utility of the ketone functional group in building these five-membered heterocyclic rings. wisdomlib.org

Another example is the synthesis of benzothiazines. Propiophenones can undergo oxidative condensation with 2-aminothiophenols in the presence of a strong Brønsted acid to yield 2-arylbenzothiazine derivatives. researchgate.net This reaction demonstrates how the propiophenone core can be integrated into more complex, fused heterocyclic systems. researchgate.net

The following table provides examples of heterocyclic systems that can be synthesized from propiophenone-type precursors.

| Precursor Type | Reagent(s) | Resulting Heterocycle |

| Propiophenone-derived Chalcone (B49325) | Hydroxylamine | Isoxazole |

| Propiophenone | 2-Aminothiophenol, Acid | Benzothiazine |

| Acetophenone derivative | Aryl aldehyde, then Hydroxylamine | Isoxazole |

Structure-Reactivity Relationships

The relationship between the structure of a propiophenone derivative and its chemical reactivity is governed by the interplay of electronic and steric factors. The position and electronic nature of substituents dictate the pathways of chemical transformations and the selectivity of reactions.

The location of a substituent on the aromatic rings of a propiophenone derivative has a critical directing effect on subsequent reactions, particularly electrophilic aromatic substitution. Substituents are broadly classified as either ortho, para-directing or meta-directing. stpeters.co.in

All activating groups (e.g., -OCH₃, -CH₃) and weakly deactivating halogens (e.g., -Cl) are ortho, para directors. stpeters.co.in This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. Conversely, all deactivating groups more potent than halogens (e.g., -CN, -NO₂) are meta directors, guiding electrophiles to the positions one carbon removed (meta). stpeters.co.in

Reaction selectivity—the preference for one product over another—is governed by a combination of electronic and steric effects.

Electronic effects refer to how the electron density distribution in a molecule influences its reactivity. This includes:

Inductive Effects: The withdrawal or donation of electrons through sigma bonds due to differences in electronegativity. stpeters.co.in

Resonance Effects: The delocalization of pi electrons across a molecule, which can donate or withdraw electron density. stpeters.co.in

For example, in reactions of 1,3-diphenylprop-2-yn-1-one (a molecule with a similar ketone structure to propiophenone), electron-withdrawing groups were found to favor certain reaction pathways, while electron-donating groups favored others. rsc.org

Steric effects arise from the spatial arrangement of atoms and the repulsion between their electron clouds when they are brought too close together. nih.govresearchgate.net Steric hindrance occurs when bulky groups near a reaction site physically impede the approach of a reactant, slowing down or preventing a reaction. researchgate.net This can influence reaction selectivity by favoring attack at a less hindered position. In the synthesis of substituted chalcones, it was observed that the choice of solvent could overcome unfavorable steric and electronic factors to achieve the desired product with high selectivity. acgpubs.org The interplay between steric and electronic effects is complex; energy decomposition analysis of some reactions has shown that what is often attributed to increased steric repulsion can sometimes be better explained by the weakening of electrostatic attractions and orbital interactions. nih.gov

Structure-Property Relationships (Focus on Chemically Relevant Properties)

The relationship between the molecular structure of this compound and its chemical properties is a critical area of study for predicting its behavior in various chemical environments. While specific experimental data on the structure-property relationships of its derivatives and analogues are not extensively available in the current body of scientific literature, established principles of physical organic chemistry allow for well-founded postulations. The following sections explore the anticipated effects of structural modifications on the redox potentials and conformational dynamics of this compound and its related molecules.

Influence of Structural Modifications on Redox Potentials

The redox potential of an aromatic ketone like this compound is intrinsically linked to its electronic structure, which can be systematically altered by the introduction of various substituents. The ease with which the carbonyl group is reduced is largely governed by the electron density on the propiophenone core.

Structural modifications to the aromatic rings or the aliphatic chain of this compound are expected to modulate its redox potentials. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on either the 3'-chlorophenyl ring or the 3-phenyl ring would directly impact the electron density at the carbonyl carbon.

Expected Effects of Substituents on Redox Potentials:

| Structural Modification | Position of Modification | Expected Effect on Reduction Potential | Rationale |

| Addition of Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | 3'-chlorophenyl ring or 3-phenyl ring | Increase (less negative) | EWGs decrease electron density at the carbonyl carbon, making it more electrophilic and easier to reduce. |

| Addition of Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) | 3'-chlorophenyl ring or 3-phenyl ring | Decrease (more negative) | EDGs increase electron density at the carbonyl carbon, making it less electrophilic and more difficult to reduce. |

| Alteration of Halogen Substituent | 3' position of the phenyl ring | Dependent on electronegativity and position | The position and nature of the halogen will influence the inductive and resonance effects, thereby altering the redox potential. For instance, the position of a chlorine atom on an aryl fragment has been shown to influence the reduction potential of related compounds. |

| Modification of the Aliphatic Chain | Propionyl moiety | Minor, unless conjugated systems are introduced | Changes to the ethyl chain are less likely to have a significant electronic effect on the carbonyl group compared to aromatic ring substitutions. |

Conformational Analysis and Molecular Dynamics

The conformational landscape of this compound is primarily determined by the rotation around several key single bonds:

The bond between the carbonyl carbon and the 3'-chlorophenyl ring.

The bond between the carbonyl carbon and the adjacent methylene (B1212753) group.

The bond between the methylene and methine carbons of the ethyl chain.

The bond between the methine carbon and the 3-phenyl ring.

Key Factors Influencing Conformation and Dynamics:

| Structural Feature | Influence on Conformation and Dynamics |

| Substitution on Aromatic Rings | Bulky substituents will introduce steric strain, potentially leading to a more twisted conformation to alleviate non-bonded interactions. The electronic nature of the substituents can also influence intramolecular interactions that affect conformational preferences. |

| Aliphatic Chain Modifications | Changes in the length or branching of the aliphatic chain will alter the steric environment around the carbonyl group and influence the rotational barriers of the single bonds. |

| Solvent Environment | In molecular dynamics simulations, the solvent can significantly impact the conformational equilibrium by stabilizing certain conformers through intermolecular interactions. |

Computational studies on related aromatic ketones suggest that the lowest energy conformations often involve a non-planar arrangement of the aromatic rings with respect to the carbonyl group to minimize steric clash. Molecular dynamics simulations would be expected to show significant rotational flexibility around the single bonds, allowing the molecule to adopt a range of conformations in solution. These dynamic properties are essential for understanding how these molecules might interact with biological targets or participate in chemical reactions.

Advanced Characterization and Analytical Methodologies for 3 Chloro 3 Phenylpropiophenone

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of 3'-Chloro-3-phenylpropiophenone by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment. The aromatic protons on the meta-substituted ring typically appear as a complex multiplet pattern in the downfield region (δ 7.40-7.92 ppm). chemicalbook.com The ethyl group attached to the carbonyl function gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group (around δ 2.97 ppm) and a triplet for the terminal methyl protons (CH₃) (around δ 1.22 ppm). chemicalbook.com The splitting patterns (quartet and triplet) are due to spin-spin coupling between the adjacent methylene and methyl groups, confirming the ethyl ketone moiety.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O), which is typically observed significantly downfield. The six carbons of the aromatic ring will show distinct signals, with their chemical shifts influenced by the electron-withdrawing chloro and acyl substituents. The two carbons of the ethyl group will appear in the upfield region of the spectrum. While specific, fully assigned ¹³C NMR data for this compound is not widely available in the surveyed literature, its spectrum would be expected to be consistent with the proposed structure.

Advanced Pulse Sequences: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be used for unambiguous assignment of all proton and carbon signals. However, specific studies employing these advanced methods for this compound were not identified in the literature search.

Interactive Data Table: ¹H NMR Spectral Data for this compound chemicalbook.com

| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | 7.92 | Multiplet |

| Aromatic Protons (Ar-H) | 7.85 | Multiplet |

| Aromatic Protons (Ar-H) | 7.50 | Multiplet |

| Aromatic Protons (Ar-H) | 7.40 | Multiplet |

| Methylene Protons (-CH₂-) | 2.969 | Quartet |

| Methyl Protons (-CH₃) | 1.220 | Triplet |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group stretch is expected in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-Cl stretch from the chlorinated benzene (B151609) ring typically appears in the fingerprint region, often between 700 and 800 cm⁻¹. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. In electron ionization (EI) mass spectrometry, this compound (molecular weight 168.62 g/mol ) would undergo fragmentation. The molecular ion peak (M⁺) is expected at m/z 168/170, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. Common fragmentation pathways for ketones involve alpha-cleavage. The most prominent fragmentation is the loss of the ethyl group (•C₂H₅) to form the stable 3-chlorobenzoyl cation, which appears as the base peak at m/z 139/141. nih.gov Further fragmentation of this ion can occur via the loss of carbon monoxide (CO) to yield the 3-chlorophenyl cation at m/z 111/113. nih.gov

Interactive Data Table: Key Mass Spectrometry Fragments for this compound nih.gov

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula |

| 168 / 170 | Molecular Ion [M]⁺ | [C₉H₉ClO]⁺ |

| 139 / 141 | [M - C₂H₅]⁺ (3-chlorobenzoyl cation) | [C₇H₄ClO]⁺ |

| 111 / 113 | [M - C₂H₅ - CO]⁺ (3-chlorophenyl cation) | [C₆H₄Cl]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, detailing precise bond lengths, bond angles, and intermolecular interactions.

A search of the published scientific literature did not yield any studies on the single-crystal X-ray diffraction of this compound. Therefore, no specific information on its crystal packing or the nature of its intermolecular interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) can be provided at this time. Such an analysis would be crucial to understanding its solid-state properties. For the isomeric compound 3-chloropropiophenone, studies show a layered packing arrangement that prevents the formation of extended hydrogen or halogen-bonding networks. iucr.orgiucr.org

Without crystallographic data for this compound, a definitive analysis of its precise molecular geometry and conformation in the solid state is not possible. Such data would confirm the planarity or torsion angles between the phenyl ring and the propiophenone (B1677668) side chain, providing insight into the molecule's preferred three-dimensional shape. For its isomer, 3-chloropropiophenone, the molecule is reported to be almost planar, with very small torsion angles within the alkyl side chain. iucr.orgiucr.org

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Gas Chromatography (GC): Gas chromatography is a suitable method for determining the purity of the relatively volatile this compound. Commercial suppliers often use GC to assess purity, with typical values reported as >98.0% or ≥99%. chemicalbook.comchemimpex.com When coupled with a Flame Ionization Detector (FID), GC provides a quantitative measure of the compound relative to other volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment. A common method would involve reversed-phase chromatography on a C18 column. For a molecule like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation from potential impurities. policija.si Detection is typically achieved using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs. While a specific, validated HPLC method for this compound is not detailed in the searched literature, methods for related structures confirm the utility of this approach. policija.simedchemexpress.com

Electrochemical and Kinetic Analysis Techniques

Electrochemical and kinetic analysis techniques provide valuable insights into the redox properties and reaction mechanisms of this compound.

Voltammetry: Cyclic voltammetry (CV) is a powerful technique to probe the redox potentials of a compound. A potential is swept linearly to a set value and then reversed, and the resulting current is measured. For a compound like this compound, the carbonyl group is expected to be reducible. The presence of the chlorine atom on the phenyl ring may also influence the reduction potential. The voltammogram would provide information on the reduction potential of the ketone and the stability of the resulting radical anion.

Coulometry: Controlled-potential coulometry can be used to determine the number of electrons involved in a redox reaction (the 'n' value). libretexts.org By holding the working electrode at a potential where the reduction of this compound occurs, the total charge passed until the reaction is complete is measured. This allows for the determination of 'n' via Faraday's law. This technique can confirm whether the reduction is a one-electron or a two-electron process. libretexts.org

A hypothetical experimental setup for the electrochemical analysis of this compound is described in the following table.

Table 3: Hypothetical Electrochemical Analysis Parameters for this compound

| Parameter | Value/Condition |

| Technique | Cyclic Voltammetry (CV) and Controlled-Potential Coulometry |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum wire |

| Solvent | Acetonitrile or Dimethylformamide (DMF) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |

| Analyte Concentration | 1-5 mM |

| CV Scan Rate | 100 mV/s |

| Coulometry Potential | Set at a potential slightly more negative than the reduction peak observed in CV |

The study of fast reaction kinetics involving this compound can be accomplished using specialized techniques like stopped-flow and laser flash photolysis.